molecular formula C22H24ClN3O2S B11354291 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11354291
M. Wt: 430.0 g/mol
InChI Key: PZBVXYDVWRWYEC-UHFFFAOYSA-N
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Description

2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a chlorophenoxyethyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the chlorophenoxyethyl group through a nucleophilic substitution reaction. The final step involves the addition of the piperidinyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its benzodiazole core is known to interact with various enzymes and receptors, making it a useful tool for drug discovery.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests that it could be developed into a drug for treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure allows for the creation of polymers with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

What sets 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE apart from similar compounds is its unique combination of functional groups. The presence of both a benzodiazole core and a piperidinyl moiety allows for a wide range of chemical modifications and biological interactions, making it a highly versatile compound.

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H24ClN3O2S/c23-17-8-2-5-11-20(17)28-14-15-29-22-24-18-9-3-4-10-19(18)26(22)16-21(27)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-16H2

InChI Key

PZBVXYDVWRWYEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4Cl

Origin of Product

United States

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